1-chloro-4-fluoro-2-isocyanatobenzene
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Overview
Description
1-chloro-4-fluoro-2-isocyanatobenzene is an aromatic organic compound with the molecular formula C7H3ClFNCO. It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, and 2 are replaced by chlorine, fluorine, and isocyanate groups, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
1-chloro-4-fluoro-2-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-fluoro-2-nitrobenzene with phosgene in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions typically include temperatures ranging from 0°C to 50°C and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-chloro-4-fluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding isocyanates or reduced to form amines.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and toluene . Major products formed from these reactions include ureas, carbamates, thiocarbamates, and amines .
Scientific Research Applications
1-chloro-4-fluoro-2-isocyanatobenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-chloro-4-fluoro-2-isocyanatobenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules . This reactivity allows the compound to modify the structure and function of these molecules, leading to various biological effects . The molecular targets and pathways involved include enzyme active sites, protein functional groups, and cellular signaling pathways .
Comparison with Similar Compounds
1-chloro-4-fluoro-2-isocyanatobenzene can be compared with other similar compounds, such as:
1-chloro-2-fluoro-4-isocyanatobenzene: Similar structure but with different positions of chlorine and fluorine atoms.
1-chloro-3-fluoro-2-isocyanatobenzene: Similar structure but with different positions of chlorine and fluorine atoms.
4-fluorobenzyl isocyanate: Contains a benzyl group instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which affects its reactivity and applications .
Properties
CAS No. |
1240251-15-3 |
---|---|
Molecular Formula |
C7H3ClFNO |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
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